molecular formula C12H18N2O3 B2485003 1-(Oxan-4-yl)-4-prop-2-enoylpiperazin-2-one CAS No. 2361657-36-3

1-(Oxan-4-yl)-4-prop-2-enoylpiperazin-2-one

Cat. No.: B2485003
CAS No.: 2361657-36-3
M. Wt: 238.287
InChI Key: OYUGSVNJVWAANI-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-4-prop-2-enoylpiperazin-2-one is a synthetic organic compound characterized by its unique structure, which includes an oxane ring, a piperazine ring, and a prop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-yl)-4-prop-2-enoylpiperazin-2-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-4-yl)-4-prop-2-enoylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)-4-prop-2-enoylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Oxan-4-yl)-4-prop-2-enoylpiperazin-2-one is unique due to its combination of an oxane ring, a piperazine ring, and a prop-2-enoyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

1-(oxan-4-yl)-4-prop-2-enoylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-2-11(15)13-5-6-14(12(16)9-13)10-3-7-17-8-4-10/h2,10H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUGSVNJVWAANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(C(=O)C1)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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